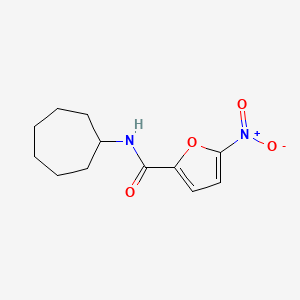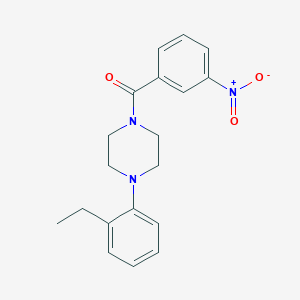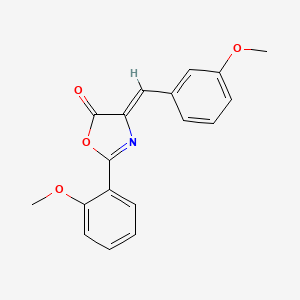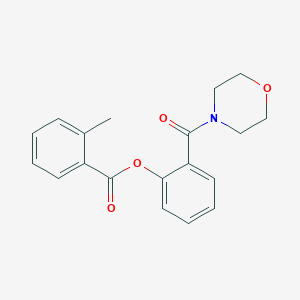
N-benzylidene-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzylidene-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazol-4-amine is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDPT and has a molecular formula of C31H28N6. BDPT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of BDPT is not fully understood, but it has been reported to act as an inhibitor of enzymes such as tyrosinase and acetylcholinesterase. BDPT has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BDPT has been reported to exhibit various biochemical and physiological effects such as reducing the expression of inflammatory cytokines, increasing the activity of antioxidant enzymes, and inhibiting the growth of cancer cells. BDPT has also been reported to have low toxicity levels, making it a potential candidate for further development.
实验室实验的优点和局限性
BDPT has several advantages for lab experiments such as its high purity levels, stability, and ease of synthesis. However, BDPT also has some limitations such as its low solubility in water and some organic solvents, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of BDPT. Some of these include the synthesis of novel derivatives of BDPT with improved properties, the investigation of its potential applications in other fields such as agriculture and energy, and the development of new methods for the detection of BDPT in environmental samples. Further studies are also needed to fully understand the mechanism of action of BDPT and its potential toxicity levels.
In conclusion, N-benzylidene-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazol-4-amine is a promising organic compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its derivatives.
合成方法
BDPT can be synthesized using various methods such as the condensation of 3,5-diphenyl-1H-pyrazole-1-carboxaldehyde with 5-ethyl-4H-1,2,4-triazole-3-amine in the presence of benzylamine. Another method involves the reaction of 3,5-diphenyl-1H-pyrazole-1-carboxaldehyde with hydrazine hydrate and 5-ethyl-4H-1,2,4-triazole-3-amine in the presence of acetic acid. The synthesis of BDPT using these methods has been reported to have high yields and purity levels.
科学研究应用
BDPT has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, BDPT has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, BDPT has been used as a building block for the synthesis of novel coordination polymers and metal-organic frameworks. In environmental science, BDPT has been used as a fluorescent probe for the detection of heavy metal ions.
属性
IUPAC Name |
(E)-N-[3-(3,5-diphenylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-yl]-1-phenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6/c1-2-25-28-29-26(32(25)27-19-20-12-6-3-7-13-20)31-24(22-16-10-5-11-17-22)18-23(30-31)21-14-8-4-9-15-21/h3-19H,2H2,1H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFVHXVHHPUNSY-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N=CC2=CC=CC=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(N1/N=C/C2=CC=CC=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)


![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)


![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)